N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine is a complex organic compound that features a purine base structure with a dioxane ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine typically involves the reaction of a purine derivative with a dioxane-containing reagent. One common method involves the alkylation of a purine base with a dioxane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring or the purine base can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The dioxane ring and purine base contribute to the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- N-[(1,4-dioxan-2-yl)methyl]ethanamine
- N-[(1,3-dioxan-2-yl)ethyl]piperidin-4-yl
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine is unique due to the combination of the dioxane ring and the purine base. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C12H17N5O2 |
---|---|
Molecular Weight |
263.30 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N,9-dimethylpurin-6-amine |
InChI |
InChI=1S/C12H17N5O2/c1-16(5-9-6-18-3-4-19-9)11-10-12(14-7-13-11)17(2)8-15-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
YAMNWQLNSSHXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N(C)CC3COCCO3 |
Origin of Product |
United States |
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